molecular formula C9H7NO B039596 4-Pyridin-2-ylbut-3-yn-2-one CAS No. 114880-31-8

4-Pyridin-2-ylbut-3-yn-2-one

Cat. No. B039596
CAS RN: 114880-31-8
M. Wt: 145.16 g/mol
InChI Key: WYRXVGZOLMTBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-2-ylbut-3-yn-2-one, also known as PBDY, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the pyridine family and has a molecular formula of C9H7NO. PBDY is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

  • Studying Octahedral Adducts of Dichlorosilane with Substituted Pyridines

    This compound is used to explore the structures and chemical reactions of such adducts, providing insights into their synthesis, reactivity, and structure (Fester et al., 2008).

  • Research on Diamagnetic Complexes of Ruthenium and Osmium

    It serves as a key component in the study of these complexes, which exhibit unique geometrical and electronic structures and undergo surprising changes upon oxidation (Samanta et al., 2008).

  • Osmium Ylide Complexes and Cyclopropanation Reactivity

    The compound is crucial for researching osmium ylide complexes, especially their spectroscopic properties and reactivity towards cyclopropanation (Djukic et al., 1994).

  • Building Block for Life-Sciences Research

    It has important regioselective functionalization properties, making it a valuable building block in life-sciences research (Manteau et al., 2010).

  • Formation of Two-Dimensional Networks through Hydrogen Bonding

    This compound contributes to the formation of two-dimensional five- and six-connected nets via hydrogen bonding, useful in various scientific applications (Rizk et al., 2005).

  • Construction of Biologically Active and Functional Molecules

    It is used for synthesizing molecules with 4-pyridine substructures, which have applications in biology and functional materials (Hoshikawa & Inoue, 2013).

  • Applications in Pharmaceuticals, Ligands, and Battery Technologies

    Pyridines, including 4-Pyridin-2-ylbut-3-yn-2-one, find wide usage in pharmaceuticals, as ligands for metal complexes, and in battery technologies (Dolewski et al., 2017).

  • Catalysis of Oxygen Evolution in Aqueous Solutions

    The compound's complexes show electronic absorption and redox properties and are capable of catalyzing oxygen evolution in water (Zong & Thummel, 2005).

  • Photoluminescence Applications

    Due to its unique structure and optical properties, it has potential applications in photoluminescence and photoluminescence-based materials (Percino et al., 2014).

  • Synthesis of Highly Functionalized Pyrroles and Pyridines

    It aids in the multi-component tether catalysis protocol for synthesizing pyrroles, pyridines, quinolones, and other hetero (Li et al., 2019).

properties

IUPAC Name

4-pyridin-2-ylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRXVGZOLMTBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-ylbut-3-yn-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-2-ylbut-3-yn-2-one
Reactant of Route 2
Reactant of Route 2
4-Pyridin-2-ylbut-3-yn-2-one
Reactant of Route 3
Reactant of Route 3
4-Pyridin-2-ylbut-3-yn-2-one
Reactant of Route 4
Reactant of Route 4
4-Pyridin-2-ylbut-3-yn-2-one
Reactant of Route 5
Reactant of Route 5
4-Pyridin-2-ylbut-3-yn-2-one
Reactant of Route 6
Reactant of Route 6
4-Pyridin-2-ylbut-3-yn-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.